molecular formula C18H25N3O4 B5523652 2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide

2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B5523652
M. Wt: 347.4 g/mol
InChI Key: MIHYLRQMFYAVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to our molecule of interest typically involves multi-step organic reactions. For example, Kumar et al. (2017) described the synthesis of related piperazine derivatives starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and subsequent Mannich’s reaction with N-methyl piperazine (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques like IR, NMR, and mass spectrometry. Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione and characterized its structure using IR, 1H NMR, and X-ray diffraction, revealing a non-planar molecule stabilized by van der Waals and dipole-dipole forces (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives can participate in various chemical reactions, leading to a range of products with diverse biological activities. Hussain et al. (2018) synthesized 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides with significant antibacterial potential (Hussain et al., 2018).

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities, particularly those involving methoxyphenyl, piperazinyl, and acetamide groups, have been synthesized and evaluated for various biological activities. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and tested for antidepressant and antianxiety activities, indicating the potential psychiatric applications of structurally related compounds (Kumar et al., 2017).

Antimicrobial and Anticancer Evaluation

A series of acetamide derivatives, including those with piperazine and thiazole moieties, have been explored for their antimicrobial and anticancer activities. These studies suggest that modifications on the acetamide backbone, coupled with heterocyclic structures like piperazine, can lead to significant biological activities, providing a foundation for the development of new therapeutic agents (Ali et al., 2013).

Enzyme Inhibition and Neurological Applications

The exploration of synthetic multifunctional amides, including piperazine derivatives, for therapeutic applications in Alzheimer's disease through enzyme inhibition showcases the potential of similar compounds in neurological research. These compounds exhibit moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their relevance in the development of new drugs against neurodegenerative diseases (Hassan et al., 2018).

Imaging and Diagnostic Applications

The synthesis and preclinical evaluation of piperazine derivatives for imaging cerebral adenosine A2A receptors with PET indicate the utility of these compounds in diagnostic imaging. Such applications demonstrate the importance of structurally related compounds in enhancing imaging techniques for neurological disorders (Zhou et al., 2014).

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-16-7-3-2-6-15(16)21-9-8-20(13-18(21)23)12-17(22)19-11-14-5-4-10-25-14/h2-3,6-7,14H,4-5,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHYLRQMFYAVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.